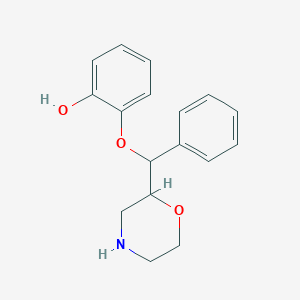
2-(2-Morpholinylphenylmethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Morpholinylphenylmethoxy)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a phenylmethoxy group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinylphenylmethoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-chlorophenol with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the use of phenol and 2-(chloromethyl)phenylmorpholine. This reaction also requires a base and is typically conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinylphenylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Acid-Base Reactions: The phenolic hydroxyl group can participate in acid-base reactions, forming phenoxide ions in the presence of bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and alkyl halides for alkylation are commonly employed.
Acid-Base Reactions: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to form phenoxide ions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halogen, or alkyl derivatives
Acid-Base Reactions: Phenoxide salts
Scientific Research Applications
2-(2-Morpholinylphenylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinylphenylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interactions with other molecules. The morpholine ring can also engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
In biological systems, the compound may act as an antioxidant by scavenging free radicals and chelating metal ions. It can also modulate cell signaling pathways and gene expression, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-(2-Morpholinylphenylmethoxy)phenol can be compared with other phenolic compounds that contain similar functional groups. Some similar compounds include:
2-(2-Piperidinylphenylmethoxy)phenol: Contains a piperidine ring instead of a morpholine ring.
2-(2-Pyrrolidinylphenylmethoxy)phenol: Contains a pyrrolidine ring instead of a morpholine ring.
2-(2-Piperazinylphenylmethoxy)phenol: Contains a piperazine ring instead of a morpholine ring.
The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[morpholin-2-yl(phenyl)methoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2 |
InChI Key |
PODXMAMDNUUSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)





![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)


![4-[(5-Bromo-2-chlorophenoxy)methyl]oxane](/img/structure/B12067762.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)

![(4-(5-chloroH-imidazo[1,2-a]pyridin-8-ylamino)phenyl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12067786.png)
